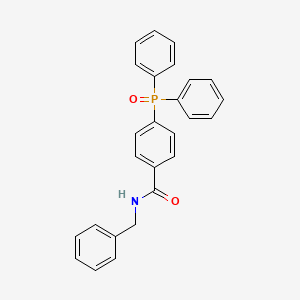
N-Benzyl-4-(diphenylphosphoryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(diphenylphosphoryl)benzamide is an organic compound with the molecular formula C26H22NO2P It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diphenylphosphoryl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-(diphenylphosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
Applications De Recherche Scientifique
N-Benzyl-4-(diphenylphosphoryl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-(diphenylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it interacts with the enzyme tyrosinase, which is involved in the production of melanin . This interaction can inhibit the enzyme’s activity, leading to reduced melanin production.
Comparaison Avec Des Composés Similaires
N-Benzyl-4-(diphenylphosphoryl)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: This compound also inhibits tyrosinase activity and is used as a precursor in organic synthesis.
N-Phenethylbenzamide: Known for its potential as an amyloid-beta aggregation inhibitor.
N-Benzyloxybenzamide: Another compound studied for its anti-aggregation properties in Alzheimer’s disease research.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
Propriétés
Numéro CAS |
90304-92-0 |
|---|---|
Formule moléculaire |
C26H22NO2P |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
N-benzyl-4-diphenylphosphorylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c28-26(27-20-21-10-4-1-5-11-21)22-16-18-25(19-17-22)30(29,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2,(H,27,28) |
Clé InChI |
KSGIQJKKALYHFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


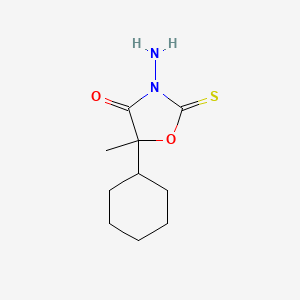
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)

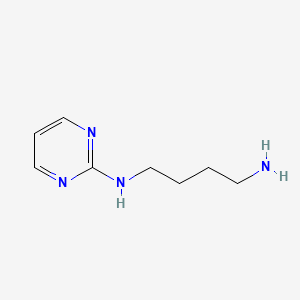

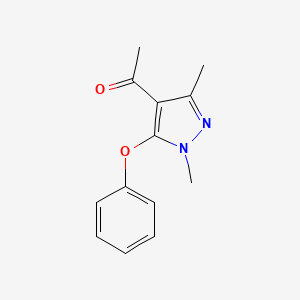
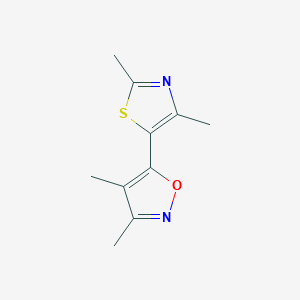
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
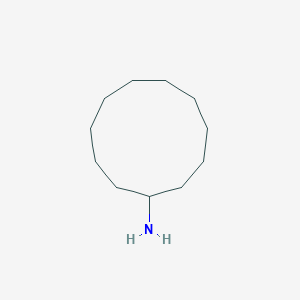
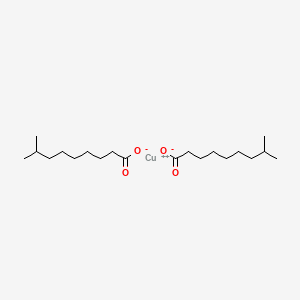

![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
